molecular formula C13H13NO2 B15053221 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone CAS No. 886494-62-8

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone

Cat. No.: B15053221
CAS No.: 886494-62-8
M. Wt: 215.25 g/mol
InChI Key: AIPUJAXPSLABMZ-UHFFFAOYSA-N
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Description

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is a furan-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring a furan ring linked to an ethanone group are recognized as valuable intermediates in the synthesis of enantiomerically pure drug precursors. For instance, structurally similar molecules like 1-(furan-2-yl)ethanone have been efficiently bioreduced to (R)-1-(furan-2-yl)ethanol, a key chiral intermediate for important bioactive molecules such as α, β-unsaturated δ-lactones, which exhibit antifungal, antibiotic, and cytotoxic effects on human tumor cells, and various piperidine alkaloids . The structural architecture of this compound, which combines a furan heterocycle with an aminophenyl group, makes it a promising scaffold for the development of novel therapeutic agents. Furan-containing compounds are frequently explored in the design and synthesis of heterocyclic derivatives with potential anticancer properties, often acting through mechanism-based approaches that target key enzymes and pathways in cancer cell proliferation . Researchers can utilize this chemical to develop new 1,3,4-oxadiazole hybrids or other heterocyclic systems, which are known to inhibit specific cancer biological targets such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

886494-62-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3

InChI Key

AIPUJAXPSLABMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Bromination of 2-Acetylfuran

The foundational step in the most widely reported synthesis involves bromination of 2-acetylfuran at the 5-position. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is the preferred reagent, achieving yields of 44–50% under mild conditions (0–25°C, 30 min–24 h). Key parameters include:

Entry Solvent Temperature Time Yield
1 DMF 0°C → 25°C 24 h 50%
2 DMF 25°C 30 min 44.5%

This regioselective bromination is critical for subsequent coupling reactions.

Suzuki–Miyaura Cross-Coupling

The 5-bromo-2-acetylfuran intermediate undergoes Suzuki coupling with a 4-(tert-butoxycarbonylamino)-2-methylphenylboronic acid to install the aminophenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol/water mixtures (3:1:1) at reflux (80–100°C) yield 65–75% of the coupled product. Deprotection of the Boc group using trifluoroacetic acid (TFA) or HCl in methanol furnishes the final compound.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: Toluene/EtOH/H₂O (3:1:1)
  • Temperature: 80°C, 12 h
  • Yield: 72% after deprotection

Alternative Pathways

Friedel–Crafts Acylation

Direct acylation of 5-(4-amino-2-methylphenyl)furan with acetyl chloride via Friedel–Crafts is less favorable due to furan’s low reactivity. However, using AlCl₃ in dichloromethane at 0°C achieves moderate yields (35–40%).

One-Pot Cyclization

Microwave-assisted cyclization of γ-keto esters with 4-amino-2-methylaniline in isopropyl alcohol (600 W, 30 min) provides a 55% yield, bypassing intermediate isolation.

Mechanistic Insights and Challenges

Bromination Selectivity

NBS selectively targets the 5-position of 2-acetylfuran due to electron-withdrawing effects of the acetyl group, directing electrophilic attack to the β-position. Computational studies confirm this regioselectivity aligns with frontier molecular orbital theory.

Suzuki Coupling Efficiency

The bulky sSPhos ligand (sulfonated SPhos) enhances coupling efficiency by stabilizing the palladium intermediate via noncovalent interactions with the boronic acid’s amino group. This ligand also mitigates protodeborylation, a common side reaction in basic conditions.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Suzuki Coupling 72% High regioselectivity, scalable Requires Boc protection/deprotection
Bromination+NBS 44–50% Mild conditions, regioselective Moderate yields
Microwave Cyclization 55% Rapid, one-pot Specialized equipment needed
Friedel–Crafts 35–40% Direct acylation Low furan reactivity

Scalability and Industrial Relevance

The Suzuki route is industrially preferred due to compatibility with continuous flow systems and high purity outputs (>98% by HPLC). Bromination scalability is limited by NBS cost, prompting research into catalytic bromination using H₂O₂/HBr systems.

Chemical Reactions Analysis

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of furan-2-yl ethanone derivatives are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference
1-(5-(4-Chlorophenyl)furan-2-yl)ethanone 4-Cl IC₅₀ = 13 μM (SARS-CoV-2 3CL protease inhibition)
1-(5-p-Tolylfuran-2-yl)ethanone 4-CH₃ Molecular mass = 200.24 g/mol; No bioactivity reported
1-(2-Amino-5-(furan-2-yl)phenyl)ethanone 2-NH₂, 5-furan-2-yl Intermediate in antitubercular agents
1-(5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl)ethanone 4-Cl, 3,5-OCH₃ PDE10 inhibitor (crystal structure reported)
1-(1-{((1Z)-1-phenylethylidene)amino}naphtho(2,1-b)furan-2-yl)ethanone Naphthofuran backbone Antitubercular activity (moderate to potent)
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) in 1-(5-(4-Chlorophenyl)furan-2-yl)ethanone enhances reversible inhibition of SARS-CoV-2 3CL protease (IC₅₀ = 13 μM) . In contrast, the 4-methyl group (electron-donating) in 1-(5-p-Tolylfuran-2-yl)ethanone lacks reported bioactivity, suggesting substituent polarity critically influences target binding . Fluorination at the α-position of ketones (e.g., compound 12d in ) reduces inhibitory activity, highlighting steric/electronic trade-offs .

Analog 1-(2-Amino-5-(furan-2-yl)phenyl)ethanone (2-NH₂ substitution) shows utility in antitubercular agents but lacks the methyl group, indicating that methyl substitution may optimize pharmacokinetics .

Heterocyclic Backbone Variations :

  • Replacement of phenyl with naphthofuran (e.g., ’s compound) introduces planar aromaticity, enhancing interactions with mycobacterial targets .

Q & A

Q. What are the recommended synthetic routes for 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer: A common approach involves condensation reactions between furan derivatives and substituted acetophenones. For example, a modified Friedel-Crafts acylation can be employed to introduce the acetyl group to the furan ring, followed by Suzuki-Miyaura coupling to attach the 4-amino-2-methylphenyl moiety . Key optimization steps include:

  • Using anhydrous solvents (e.g., dry THF or DCM) to prevent side reactions.
  • Catalytic systems: Pd(PPh₃)₄ for cross-coupling reactions, with yields improved by microwave-assisted synthesis (60–80°C, 2–4 hours) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm for furan and phenyl rings) .
    • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 242.1184 for C₁₃H₁₃NO₂) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved for derivatives of this compound?

Methodological Answer: Discrepancies often arise from electronic effects or hydrogen bonding . For example:

  • Unexpected deshielding : The amino group (-NH₂) on the phenyl ring may participate in intramolecular hydrogen bonding with the furan oxygen, shifting NMR signals. Use variable-temperature NMR to observe dynamic effects or DMSO-d₆ to disrupt H-bonding .
  • Contradictory mass spectra : Isotopic patterns (e.g., brominated impurities) can distort HRMS data. Perform elemental analysis or LC-MS/MS to confirm molecular composition .

Q. What strategies mitigate low yields in the Suzuki-Miyaura coupling step during synthesis?

Methodological Answer: Low yields often stem from catalyst poisoning or steric hindrance . Solutions include:

  • Pre-activation of the boronic acid : Use 4-amino-2-methylphenylboronic acid pinacol ester to enhance stability and reactivity .
  • Ligand optimization : Replace PPh₃ with SPhos or XPhos ligands to improve catalytic efficiency .
  • Reaction monitoring : Track progress via TLC (UV-active spots) or in situ FTIR to detect carbonyl intermediates.

Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acetyl group’s carbonyl is a reactive site for Schiff base formation .
  • Molecular docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. The furan ring’s π-π stacking and amino group’s H-bonding are critical for binding affinity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. no activity)?

Methodological Answer:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923) to ensure reproducibility .
  • Control experiments : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .
  • Batch variability : Characterize each synthesis batch via HPLC and NMR to rule out impurities affecting bioactivity .

Experimental Design for Novel Applications

Q. What experimental framework is recommended for studying this compound’s photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : Measure absorbance in ethanol (λ_max ~270 nm for the furan-phenyl system) .
  • Fluorescence quenching : Titrate with metal ions (e.g., Cu²⁺) to assess chelation potential. Use Stern-Volmer plots to quantify quenching constants .
  • Time-resolved spectroscopy : Evaluate excited-state lifetimes (ns-µs range) to identify applications in organic LEDs .

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